Diethyl maleate

Description

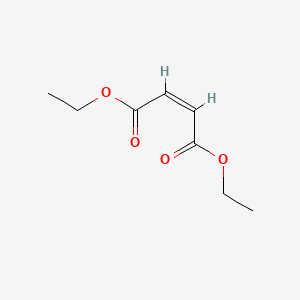

Structure

3D Structure

Properties

IUPAC Name |

diethyl (Z)-but-2-enedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-3-11-7(9)5-6-8(10)12-4-2/h5-6H,3-4H2,1-2H3/b6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEPRKVQEAMIZSS-WAYWQWQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C\C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020464 | |

| Record name | Diethyl maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Water-white liquid; [Hawley] Colorless clear liquid; [MSDSonline] | |

| Record name | 2-Butenedioic acid (2Z)-, 1,4-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl maleate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8343 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Diethyl fumarate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038601 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

218.00 °C. @ 760.00 mm Hg | |

| Record name | Diethyl fumarate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038601 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.40E+04 mg/L @ 30 °C (exp) | |

| Record name | Diethyl fumarate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038601 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

141-05-9, 623-91-6, 68988-24-9 | |

| Record name | Diethyl maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIETHYL MALEATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8394 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butenedioic acid (2Z)-, 1,4-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butenedioic acid (2E)-, 1,4-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butenedioic acid (2Z)-, di-C8-15-alkyl esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.957 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G81WQB56OL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Diethyl fumarate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038601 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

1 - 2 °C | |

| Record name | Diethyl fumarate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038601 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diethyl Maleate from Maleic Anhydride and Ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of diethyl maleate from maleic anhydride and ethanol. This compound is a versatile organic compound widely used as a key intermediate in the production of pharmaceuticals, agrochemicals, and polymers. This document details the underlying reaction mechanism, various catalytic systems, optimized experimental conditions, and detailed protocols for its synthesis.

Reaction Mechanism and Kinetics

The synthesis of this compound from maleic anhydride and ethanol is a classic example of an acid-catalyzed esterification reaction. The overall process occurs in two sequential steps:

-

Monoesterification: The reaction initiates with a rapid, often uncatalyzed, nucleophilic attack of ethanol on one of the carbonyl carbons of the maleic anhydride ring. This leads to the opening of the anhydride ring and the formation of monoethyl maleate. This first step is generally fast and can proceed even without a catalyst.[1]

-

Diesterification: The second step involves the esterification of the carboxylic acid group of monoethyl maleate with another molecule of ethanol to form this compound and water. This step is significantly slower and reversible, thus requiring an acid catalyst to achieve a reasonable reaction rate and high yield.[2]

The overall reaction can be represented as follows:

C₄H₂O₃ + 2 C₂H₅OH ⇌ C₈H₁₂O₄ + H₂O

To drive the equilibrium towards the formation of the diester, it is crucial to remove the water produced during the reaction.[3] This is typically achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or by using dehydrating agents.[3]

The kinetics of the second, slower step are influenced by several factors, including temperature, catalyst concentration, and the molar ratio of the reactants.[3] Studies have shown that increasing the catalyst loading and temperature generally increases the reaction rate. An excess of ethanol is also used to shift the equilibrium towards the product side.

Catalytic Systems

A variety of catalysts can be employed for the synthesis of this compound, broadly categorized into homogeneous and heterogeneous catalysts.

Homogeneous Catalysts

Traditional synthesis methods often utilize homogeneous acid catalysts such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA). These catalysts are effective in achieving high conversion rates. However, their use presents several challenges, including difficulty in separation from the reaction mixture, catalyst recovery, and potential for equipment corrosion and environmental concerns due to the generation of acidic waste streams.

Heterogeneous Catalysts

To overcome the drawbacks of homogeneous catalysts, significant research has focused on the development of solid acid catalysts. These catalysts are easily separable from the reaction mixture by simple filtration, are often reusable, and are generally less corrosive.

Cation exchange resins, such as Amberlyst and Indion, have proven to be effective catalysts for this esterification. These polymeric resins containing sulfonic acid groups offer a high concentration of acid sites and can be used in packed-bed reactors for continuous processes. Studies have shown that the conversion of maleic acid increases with increasing catalyst loading.

Zeolites are crystalline aluminosilicates with well-defined pore structures and acidic properties, making them attractive solid acid catalysts. Acidic zeolites have been successfully used for the synthesis of this compound, demonstrating high conversion rates of maleic anhydride. Their shape-selective properties can also be advantageous in certain applications.

Ionic liquids (ILs), particularly Brønsted acidic ionic liquids, have emerged as a promising class of catalysts for esterification reactions. They offer advantages such as low vapor pressure, high thermal stability, and the ability to be recycled. Studies have demonstrated high yields of this compound using functionalized ionic liquids as catalysts.

Data Presentation: Comparison of Catalytic Systems

The following tables summarize quantitative data from various studies on the synthesis of this compound using different catalytic systems.

Table 1: Performance of Various Catalysts in this compound Synthesis

| Catalyst Type | Specific Catalyst | Reactant Ratio (Anhydride:Ethanol) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Homogeneous Acid | Sulfuric Acid | - | Reflux | - | High (not specified) | |

| Homogeneous Acid | p-Toluenesulfonic Acid | - | Reflux | - | High (not specified) | |

| Ion Exchange Resin | Indion 730 | 1:5 (Maleic Acid:Ethanol) | 80 | 6 | ~90 (Conversion) | |

| Ion Exchange Resin | Amberlite IR120 | 1:5 (Maleic Acid:Ethanol) | 80 | 6 | ~75 (Conversion) | |

| Ion Exchange Resin | Amberlyst 35 wet | 1:5 (Maleic Acid:Ethanol) | 80 | 6 | ~70 (Conversion) | |

| Solid Acid | Acid Zeolite | 1:5.5 (by mass) | Reflux | ~0.5 | >99.5 (Conversion) | |

| Ionic Liquid | [TEA-PS]HSO₄ | 1:4 | 115 | 4 | >99 (Esterification rate) | |

| Ionic Liquid | 1-propylsulfonic acid-3-methylimidazole hydrogen sulfate | 1:6 | 120 | 1 | 88.39 | |

| Ionic Liquid | N-butylsulfonic acid pyridine hydrogen sulfate | 1:6 | 120 | 1 | 84.68 |

Table 2: Effect of Reaction Parameters using Indion 730 Catalyst

| Parameter | Range Studied | Optimal Condition | Observation | Reference |

| Molar Ratio (Maleic Acid:Ethanol) | 1:4 to 1:10 | 1:8 | Increased ethanol concentration increases conversion up to 1:8 ratio. | |

| Catalyst Loading ( kg/m ³) | 50 to 120 | 80 | Higher catalyst loading leads to higher conversion. | |

| Temperature (K) | 323 to 353 | 353 | Reaction rate increases with temperature. | |

| Stirring Speed (rpm) | 600 to 1000 | 1000 | Higher speed minimizes external mass transfer resistance. |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound based on cited literature.

General Laboratory Synthesis using a Homogeneous Catalyst

This protocol describes a typical batch synthesis using an acid catalyst and a Dean-Stark apparatus for water removal.

Materials:

-

Maleic anhydride

-

Anhydrous ethanol

-

Concentrated sulfuric acid or p-toluenesulfonic acid

-

Toluene (or another suitable azeotroping agent)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Boiling chips

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, add maleic anhydride, a molar excess of anhydrous ethanol (e.g., 2-4 equivalents), and a suitable volume of toluene.

-

Add a few boiling chips to the flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (typically 1-2% of the total reactant weight).

-

Assemble the flask with a Dean-Stark apparatus and a reflux condenser.

-

Heat the mixture to reflux with continuous stirring.

-

Water will be formed during the reaction and will be collected in the side arm of the Dean-Stark trap as an azeotrope with toluene.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is considered complete when water is no longer being formed.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with distilled water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and again with distilled water.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the toluene and excess ethanol by simple distillation or rotary evaporation.

-

Purify the crude this compound by vacuum distillation, collecting the fraction at the appropriate boiling point (approx. 225 °C at atmospheric pressure).

Synthesis using a Solid Acid Catalyst (Acid Zeolite)

This protocol is based on a patent for the preparation of this compound using an acid zeolite catalyst.

Materials:

-

Maleic anhydride

-

Dehydrated ethanol

-

Acid zeolite

-

Benzene (or toluene/cyclohexane as a water entrainer)

Procedure:

-

In a reaction vessel equipped with a water trap (Dean-Stark), reflux condenser, and thermometer, add maleic anhydride (e.g., 5g), dehydrated ethanol (e.g., 12g), acid zeolite (e.g., 0.3g), and benzene (e.g., 15ml).

-

Heat the mixture to reflux to carry out azeotropic water removal.

-

Continue the reaction for 25-30 minutes after no more water is observed in the trap.

-

Stop heating and allow the mixture to cool to room temperature.

-

Separate the aqueous layer.

-

Wash the organic layer with water.

-

Dry the organic layer.

-

Distill the mixture, first removing the low-boiling volatiles (benzene and excess ethanol).

-

Collect the product fraction at 216-220 °C.

Mandatory Visualizations

Reaction Pathway

Caption: Reaction pathway for the two-step synthesis of this compound.

Experimental Workflow

Caption: A typical experimental workflow for the synthesis of this compound.

Logical Relationship: Key Parameters and Yield

Caption: Relationship between key reaction parameters and product yield.

References

Physical and chemical properties of Diethyl maleate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl maleate (DEM) is an organic compound with the chemical formula C₈H₁₂O₄. It is the diethyl ester of maleic acid and presents as a colorless liquid with a faint fruity odor.[1][2] DEM is a versatile reagent in organic synthesis and holds significant interest in biomedical research, primarily due to its ability to deplete intracellular glutathione (GSH), a key antioxidant.[3][4] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and a discussion of its applications, particularly in the context of drug development and research.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, application in synthetic chemistry, and for understanding its behavior in biological systems.

Nomenclature and Identifiers

| Property | Value |

| IUPAC Name | diethyl (2Z)-but-2-enedioate[1] |

| Synonyms | Maleic acid diethyl ester, Diethyl (Z)-2-butenedioate, Ethyl maleate |

| CAS Number | 141-05-9 |

| Molecular Formula | C₈H₁₂O₄ |

| Molecular Weight | 172.18 g/mol |

| Chemical Structure | |

|

Physical Properties

A comprehensive list of the key physical properties of this compound is provided in the table below.

| Property | Value |

| Appearance | Colorless liquid |

| Odor | Faint, fruity, banana-citrus like |

| Boiling Point | 225 °C at 101.3 kPa |

| Melting Point | -10 °C |

| Density | 1.064 g/mL at 25 °C |

| Solubility in Water | Slightly soluble (1.4% at 30°C) |

| Solubility in Organic Solvents | Soluble in ethanol and ether |

| Vapor Pressure | 1 mmHg at 14 °C |

| Refractive Index (n²⁰/D) | 1.441 |

| Flash Point | 93 °C (Cleveland Open Cup) |

| Autoignition Temperature | 662 °F (350 °C) |

Spectroscopic Data

| Spectroscopy | Data |

| Infrared (IR) | Characteristic peaks for C=O stretching of the ester at ~1720 cm⁻¹, C=C stretching at ~1645 cm⁻¹, and C-O stretching at ~1200-1300 cm⁻¹. |

| ¹H Nuclear Magnetic Resonance (¹H NMR) | Signals for the ethyl group protons (triplet and quartet) and a singlet for the two equivalent vinylic protons. |

| ¹³C Nuclear Magnetic Resonance (¹³C NMR) | Resonances for the carbonyl carbons, vinylic carbons, and the carbons of the ethyl groups. |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 172, along with characteristic fragmentation patterns. |

Chemical Reactivity

This compound's reactivity is primarily dictated by the electron-withdrawing nature of its two ester groups, which polarize the carbon-carbon double bond. This makes it a versatile substrate for various organic reactions.

Michael Addition

As an α,β-unsaturated ester, this compound is an excellent Michael acceptor. It readily undergoes 1,4-conjugate addition with a wide range of nucleophiles, including amines, thiols, and carbanions. This reaction is fundamental to many of its applications, including its biological activity.

Diels-Alder Reactions

This compound is a competent dienophile in Diels-Alder reactions, reacting with conjugated dienes to form cyclohexene derivatives. This cycloaddition reaction is a powerful tool for the synthesis of complex cyclic molecules.

Hydrolysis

Under acidic or basic conditions, the ester groups of this compound can be hydrolyzed to yield maleic acid and ethanol.

Polymerization

This compound can undergo polymerization, often as a comonomer with other vinyl monomers, to produce a variety of polymers with different properties.

Synthesis of this compound

A common laboratory and industrial synthesis of this compound involves the Fischer esterification of maleic anhydride with ethanol in the presence of an acid catalyst, such as sulfuric acid.

Biological Activity: Glutathione Depletion

In biological systems, the primary and most studied activity of this compound is its ability to deplete intracellular glutathione (GSH). GSH is a critical tripeptide antioxidant that protects cells from oxidative damage.

The mechanism of GSH depletion by DEM involves a Michael addition reaction. The electrophilic double bond of this compound reacts with the nucleophilic thiol group of GSH. This reaction is often catalyzed by the enzyme glutathione S-transferase (GST). The resulting conjugate is then removed from the cell, leading to a reduction in the total GSH pool.

This property makes this compound a valuable tool for studying the roles of GSH in various cellular processes, including redox signaling, detoxification, and apoptosis. It is widely used in toxicology and cancer research to sensitize cells to oxidative stress or to the effects of certain drugs.

Experimental Protocols

The following sections provide detailed methodologies for the determination of key physical and chemical properties of this compound, based on standard testing guidelines.

Determination of Boiling Point (Adapted from OECD Guideline 103)

Principle: This method involves heating the liquid to its boiling point and measuring the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

-

Round-bottom flask with a side arm

-

Condenser

-

Calibrated thermometer or thermocouple

-

Heating mantle

-

Boiling chips

Procedure:

-

Place a small volume of this compound (approximately 20-50 mL) into the round-bottom flask along with a few boiling chips.

-

Assemble the apparatus, ensuring the thermometer bulb is positioned just below the level of the side arm leading to the condenser, but not touching the liquid.

-

Begin heating the flask gently with the heating mantle.

-

Observe the temperature as the liquid begins to boil and a ring of condensing vapor rises up the flask.

-

Record the temperature at which the vapor temperature remains constant. This is the boiling point.

-

Correct the observed boiling point for any deviation from standard atmospheric pressure.

Determination of Density (Adapted from ASTM D4052)

Principle: This method utilizes a digital density meter that measures the oscillation period of a U-shaped tube filled with the liquid. The density is calculated from this period.

Apparatus:

-

Digital density meter with a thermostatically controlled cell

-

Syringes for sample injection

Procedure:

-

Calibrate the digital density meter with dry air and a reference standard of known density (e.g., pure water) at the desired temperature (e.g., 25 °C).

-

Inject a small, bubble-free aliquot of this compound into the sample cell using a syringe.

-

Allow the temperature of the sample to equilibrate with the cell.

-

The instrument will measure the oscillation period and automatically calculate and display the density of the sample.

-

Perform multiple readings to ensure accuracy and precision.

Determination of Aqueous Solubility (Adapted from OECD Guideline 105 - Flask Method)

Principle: A saturated solution of the substance in water is prepared, and the concentration of the substance in the aqueous phase is determined after equilibration.

Apparatus:

-

Flasks with stoppers

-

Constant temperature water bath or shaker

-

Centrifuge

-

Analytical instrument for quantification (e.g., GC-MS, HPLC)

Procedure:

-

Add an excess amount of this compound to a flask containing a known volume of purified water.

-

Seal the flask and place it in a constant temperature bath (e.g., 25 °C) and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the mixture to stand to permit phase separation.

-

Centrifuge the mixture to further separate the aqueous phase from any undissolved this compound.

-

Carefully withdraw an aliquot of the clear aqueous phase.

-

Determine the concentration of this compound in the aliquot using a suitable and validated analytical method.

Experimental Workflow: Cellular Glutathione Depletion Assay

The following diagram illustrates a typical workflow for an in vitro experiment to study the effects of this compound-induced glutathione depletion.

Safety and Handling

This compound is a combustible liquid and may be harmful if swallowed. It can cause skin and eye irritation, and may cause an allergic skin reaction. Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or in a fume hood. Store in a cool, dry, and well-ventilated place away from sources of ignition and incompatible materials such as strong acids, bases, and oxidizing agents.

Conclusion

This compound is a valuable chemical with well-defined physical and chemical properties. Its utility in organic synthesis is significant, and its role as a potent depletor of intracellular glutathione has made it an indispensable tool in biomedical research. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective and safe use in both research and industrial applications. This guide provides a comprehensive foundation for scientists and professionals working with this versatile compound.

References

The Role of Diethyl Maleate in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl maleate (DEM) is a versatile and economically important reagent in organic synthesis. Its unique chemical structure, featuring an electron-deficient carbon-carbon double bond conjugated with two ester groups, makes it a powerful Michael acceptor and a reactive dienophile in Diels-Alder reactions. This technical guide provides an in-depth exploration of the role of this compound in key organic transformations, including detailed experimental protocols, mechanistic insights, and its application in the synthesis of pharmaceuticals, agrochemicals, and polymers. Quantitative data for representative reactions are summarized for comparative analysis, and key reaction pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear and comprehensive overview for researchers and professionals in drug development and chemical synthesis.

Introduction: Physicochemical Properties and Reactivity of this compound

This compound (DEM), the diethyl ester of maleic acid, is a colorless liquid with a faint fruity odor.[1] Its chemical reactivity is dominated by the electrophilic nature of the carbon-carbon double bond, which is activated by the two electron-withdrawing ethyl ester groups. This electronic feature makes DEM an excellent substrate for a variety of nucleophilic addition reactions and cycloadditions.

Key Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₂O₄ | [2] |

| Molecular Weight | 172.18 g/mol | [2] |

| Boiling Point | 225 °C | [3] |

| Melting Point | -10 °C | [4] |

| Density | 1.064 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.441 | |

| Solubility | Soluble in ethanol, ether; slightly soluble in water. |

The primary applications of DEM in organic synthesis stem from its utility as a Michael acceptor and a dienophile. It readily undergoes conjugate addition with a wide range of nucleophiles, including amines, thiols, and carbanions. Furthermore, its electron-deficient double bond makes it an effective dienophile for [4+2] cycloaddition reactions with conjugated dienes. These fundamental reactions provide access to a diverse array of functionalized molecules, making DEM a valuable building block in the synthesis of complex organic scaffolds.

Michael Addition Reactions: A Powerful C-C and C-N Bond Forming Tool

The Michael addition, or conjugate addition, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation. This compound serves as a classic Michael acceptor, reacting with a broad spectrum of nucleophiles (Michael donors) to form saturated adducts.

Mechanism of the Michael Addition

The reaction is typically catalyzed by a base, which deprotonates the Michael donor to generate a nucleophilic species (e.g., an enolate or a thiolate). This nucleophile then attacks the β-carbon of the electron-deficient double bond of this compound, forming a new single bond and a resonance-stabilized enolate intermediate. Subsequent protonation of the enolate yields the final 1,4-addition product.

Aza-Michael Addition: Synthesis of β-Amino Esters

The Aza-Michael addition, the conjugate addition of amines to α,β-unsaturated carbonyl compounds, is a highly efficient method for the synthesis of β-amino esters, which are important precursors for β-amino acids and other biologically active molecules.

Quantitative Data for Aza-Michael Addition of Benzylamine to this compound

| Reactant 1 (Equivalents) | Reactant 2 (Equivalents) | Catalyst (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| This compound (1) | Benzylamine (1.2) | DBU (0.1) | Neat | Room Temp. | 0.5 | 95 | (Adapted) |

Detailed Experimental Protocol: Aza-Michael Addition of Benzylamine to this compound

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 5.81 mmol).

-

Addition of Reagents: Add benzylamine (0.75 g, 6.97 mmol, 1.2 equiv.) to the flask.

-

Catalyst Addition: Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.088 g, 0.58 mmol, 0.1 equiv.) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with 1 M HCl (2 x 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford diethyl 2-(benzylamino)succinate.

Thia-Michael Addition: Synthesis of Succinate Derivatives

The Thia-Michael addition involves the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound. This reaction is of great importance in bioconjugation chemistry and for the synthesis of sulfur-containing organic molecules. A prominent industrial application is the synthesis of the insecticide malathion.

Quantitative Data for the Synthesis of Malathion

| Reactant 1 (Equivalents) | Reactant 2 (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| This compound (1) | O,O-Dimethyldithiophosphoric acid (1.05) | Toluene | 80-90 | 4 | ~98 | (Adapted) |

Detailed Experimental Protocol: Synthesis of Malathion

-

Reaction Setup: In a reaction vessel, a solution of O,O-dimethyldithiophosphoric acid in toluene is prepared.

-

Addition of this compound: this compound is added to the solution of O,O-dimethyldithiophosphoric acid. The molar ratio of acid to this compound is typically between 1.05 and 2.

-

Reaction Conditions: The reaction mixture is heated to a temperature between 50 and 100 °C, preferably between 80 and 90 °C, for several hours.

-

Work-up: After the reaction is complete, the mixture is neutralized with an aqueous solution of sodium bicarbonate.

-

Purification: The organic layer is separated, and the malathion is purified by distillation under reduced pressure.

Diels-Alder Reactions: Construction of Six-Membered Rings

The Diels-Alder reaction is a powerful and stereospecific [4+2] cycloaddition reaction that forms a six-membered ring. Due to its electron-deficient nature, this compound is an excellent dienophile in this reaction, readily reacting with conjugated dienes.

Mechanism and Stereochemistry

The Diels-Alder reaction is a concerted process, meaning all bond-forming and bond-breaking occurs in a single step through a cyclic transition state. A key feature of this reaction is its stereospecificity: the stereochemistry of the dienophile is retained in the product. For example, since this compound is a cis (Z)-alkene, the two ester groups will be cis in the resulting cyclohexene product.

Reaction with Cyclopentadiene

The reaction of this compound with cyclopentadiene is a classic example of a Diels-Alder reaction that proceeds readily to form a bicyclic adduct.

Quantitative Data for Diels-Alder Reaction of Cyclopentadiene with this compound

| Reactant 1 (Equivalents) | Reactant 2 (Equivalents) | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Cyclopentadiene (1.1) | This compound (1) | None | DMF | Room Temp. | 12 | High | (Adapted) |

Detailed Experimental Protocol: Diels-Alder Reaction of Cyclopentadiene with this compound

-

Preparation of Cyclopentadiene: Cyclopentadiene is typically prepared fresh by the thermal retro-Diels-Alder reaction ("cracking") of its dimer, dicyclopentadiene.

-

Reaction Setup: To a solution of this compound (1.72 g, 10 mmol) in a suitable solvent such as dimethylformamide (DMF) (20 mL) in a round-bottom flask, add freshly distilled cyclopentadiene (0.73 g, 11 mmol).

-

Reaction: Stir the reaction mixture at room temperature overnight. The progress of the reaction can be monitored by TLC.

-

Work-up: After the reaction is complete, the solvent is removed under reduced pressure.

-

Purification: The residue is purified by column chromatography on silica gel to afford the Diels-Alder adduct.

Synthesis of Heterocyclic Compounds

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, particularly those containing nitrogen. Its ability to react with dinucleophiles makes it a versatile starting material for constructing five- and six-membered heterocyclic rings.

Synthesis of Pyrazolones

Pyrazolones are a class of heterocyclic compounds with a wide range of biological activities. They can be synthesized by the reaction of this compound with hydrazine derivatives. The reaction proceeds through an initial Michael addition followed by an intramolecular cyclization.

Quantitative Data for the Synthesis of a Pyrazolone Derivative

| Reactant 1 (g) | Reactant 2 (g) | Solvent | pH | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3-Nitrophenyl hydrazine (6.12) | This compound (8.6) | Water (50 mL) | 5.5 | 50 | 7 | 85.0 |

Detailed Experimental Protocol: Synthesis of 1-(3-nitrophenyl)-3-carboxyl-5-pyrazolone

-

Reaction Setup: In a reaction flask, add 3-nitrophenyl hydrazine (6.12 g), this compound (8.6 g), and water (50 mL).

-

pH Adjustment: Adjust the pH of the mixture to 5.5 with acetic acid.

-

Reaction: Heat the reaction mixture to 50 °C and stir for 7 hours.

-

Hydrolysis: After the initial reaction is complete, add a 30% NaOH solution to adjust the pH to 13 and heat at 90 °C for 3 hours to effect hydrolysis of the ester.

-

Work-up and Purification: The product can be isolated by acidification of the reaction mixture and subsequent filtration and washing.

Synthesis of Pyridazinones

Pyridazinones are another important class of nitrogen-containing heterocycles with diverse pharmacological properties. They can be synthesized from appropriate precursors derived from this compound. For instance, a γ-keto acid, which can be prepared through a series of reactions starting from a Michael addition to this compound, can be cyclized with hydrazine hydrate to form a pyridazinone ring.

Applications in Drug Development and Industry

The versatility of this compound as a synthetic building block has led to its use in the development of a wide range of commercially important products.

-

Agrochemicals: As detailed above, DEM is a key precursor in the industrial synthesis of the insecticide malathion.

-

Polymers and Coatings: this compound is used in the production of polyaspartic esters through its Aza-Michael addition with amines. These esters are then used as reactive components in two-part polyurethane coatings and adhesives, offering fast curing times and excellent durability.

-

Pharmaceutical Research: In the context of drug development, DEM is often used as a tool compound to study cellular processes. It is a well-known depletor of intracellular glutathione (GSH), a key antioxidant. By reacting with GSH in a Thia-Michael addition, DEM can induce oxidative stress, allowing researchers to investigate the role of GSH in various disease states and to screen for potential antioxidant drug candidates.

Conclusion

This compound is a foundational reagent in organic synthesis, offering efficient and versatile pathways for the construction of complex organic molecules. Its roles as a Michael acceptor and a dienophile are central to its utility, enabling the formation of a wide array of carbon-carbon and carbon-heteroatom bonds and the construction of cyclic systems. The detailed protocols and mechanistic insights provided in this guide highlight the practical applications of this compound for researchers, scientists, and drug development professionals. A thorough understanding of its reactivity and applications will continue to drive innovation in the synthesis of novel compounds with potential applications in medicine, agriculture, and materials science.

References

An In-depth Technical Guide to Michael Addition Reactions Involving Diethyl Maleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Michael addition, or 1,4-conjugate addition, is a cornerstone of modern organic synthesis, prized for its efficiency in forming carbon-carbon and carbon-heteroatom bonds under generally mild conditions. Diethyl maleate (DEM), an α,β-unsaturated ester, serves as a versatile and reactive Michael acceptor, readily engaging with a diverse array of nucleophiles. Its unique electronic properties and steric profile make it a valuable substrate in numerous synthetic applications, from polymer chemistry to the construction of complex pharmaceutical intermediates. This technical guide provides a comprehensive overview of Michael addition reactions involving this compound, detailing the reaction mechanisms, scope of nucleophiles, catalytic strategies, and specific experimental protocols. Furthermore, it explores the significant role of this compound in drug development and biomedical research as a potent modulator of cellular redox homeostasis through the depletion of glutathione, offering insights into its application as a tool for studying oxidative stress pathways.

Introduction: The Michael Addition and this compound

First described by Arthur Michael in 1887, the Michael reaction involves the nucleophilic addition of a Michael donor (a nucleophile, often a stabilized carbanion like an enolate) to a Michael acceptor (an activated α,β-unsaturated compound)[1]. This compound is an exemplary Michael acceptor. The electron-withdrawing nature of its two ester groups polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles.

This reaction is thermodynamically favorable and is a fundamental transformation for creating 1,5-dicarbonyl compounds and their heteroatom analogues, which are pivotal structural motifs in many biologically active molecules.

Reaction Mechanism and Logical Workflow

The reaction proceeds via a conjugate addition mechanism. A base or nucleophilic catalyst typically initiates the reaction by either deprotonating the Michael donor to form a potent nucleophile (base catalysis) or by directly attacking the Michael acceptor to form a reactive intermediate (nucleophilic catalysis).

General Mechanism

The general base-catalyzed mechanism involves three key steps:

-

Deprotonation: A base removes an acidic proton from the Michael donor, generating a stabilized carbanion or enolate.

-

Nucleophilic Attack: The generated nucleophile attacks the electrophilic β-carbon of this compound, forming a new carbon-carbon or carbon-heteroatom bond and a transient enolate intermediate.

-

Protonation: The enolate intermediate is protonated by the conjugate acid of the base (or a protic solvent), yielding the final adduct and regenerating the catalyst.

Scope of Michael Donors (Nucleophiles)

A wide variety of nucleophiles can participate in Michael additions with this compound.

-

Carbon Nucleophiles: Doubly stabilized carbanions are classic Michael donors. Diethyl malonate is a prime example, but other β-ketoesters, β-diketones, and cyanoesters are also effective[2][3].

-

Nitrogen Nucleophiles (Aza-Michael): Primary and secondary amines, anilines, and other nitrogen-containing heterocycles readily add to this compound. These aza-Michael reactions are often highly efficient and can sometimes proceed without a catalyst[4][5].

-

Sulfur Nucleophiles (Thia-Michael): Thiols and thiophenols are potent nucleophiles that undergo rapid thia-Michael addition. These reactions are crucial in bioconjugation chemistry and materials science. The reaction rate is often dependent on the pKa of the thiol.

-

Oxygen Nucleophiles (Oxa-Michael): While less common due to the reversibility of the reaction, alcohols can act as nucleophiles under specific conditions, typically with strong base catalysis.

Catalysis Strategies

The choice of catalyst is critical for controlling reaction rate, selectivity, and, in asymmetric synthesis, stereochemical outcome.

-

Base Catalysis: The most common strategy, employing bases like alkali metal alkoxides (NaOEt), amines (DBU, triethylamine), or inorganic bases (K₂CO₃). The base's role is to generate the nucleophilic species.

-

Lewis Acid Catalysis: Lewis acids can activate the Michael acceptor by coordinating to the carbonyl oxygen, increasing the electrophilicity of the β-carbon. This is particularly useful in asymmetric synthesis using chiral Lewis acid catalysts.

-

Organocatalysis: Chiral secondary amines (e.g., proline derivatives) or bifunctional catalysts like thioureas are extensively used for enantioselective Michael additions. They operate through the formation of chiral iminium or enamine intermediates.

-

Catalyst-Free Conditions: Notably, the aza-Michael addition of certain amines to this compound can proceed efficiently at room temperature without any catalyst or solvent, offering a green chemistry approach.

Quantitative Data Summary

The following tables summarize quantitative data from various Michael addition reactions involving this compound, showcasing the influence of different nucleophiles, catalysts, and conditions.

Table 1: Aza-Michael Addition to Diethyl/Dimethyl Maleate

| Entry | Amine Nucleophile | Catalyst | Solvent | Time | Yield (%) | Reference |

| 1 | Cyclohexylamine | None | None | 0.75 h | >95% (NMR) | |

| 2 | Pentylamine | None | None | 4 h | 96% | |

| 3 | Pentylamine | DBU | Acetonitrile | 4 h | 97% | |

| 4 | Piperidine | None | CHCl₃ | 2 min | N/A (Polymer Mod.) |

Table 2: Asymmetric Michael Addition of Carbon Nucleophiles

| Entry | Carbon Nucleophile | Michael Acceptor | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |

| 1 | Diethyl malonate | Chalcone | NiCl₂/(-)-Sparteine (10) | Toluene | 12 | 90 | 86 | |

| 2 | Diethyl malonate | 4-Cl-Chalcone | NiCl₂/(-)-Sparteine (10) | Toluene | 12 | 91 | 88 | |

| 3 | Diethyl malonate | Cyclopentenone | (S)-LiAl(BINOL)₂ | THF | 2 | N/A | >90 | |

| 4 | Diethyl malonate | β-Nitrostyrene | 2-aminoDMAP/urea (5) | Toluene | 4 | 95 | 94 |

Table 3: Thiol-Michael Addition Reactivity Comparison

| Entry | Thiol Nucleophile | Michael Acceptor | Catalyst | Relative Reactivity | Reference |

| 1 | Hexanethiol | Diethyl Fumarate | Hexylamine | Faster | |

| 2 | Hexanethiol | This compound | Hexylamine | Slower | |

| 3 | Thioacetic Acid | ω-Maleate PEO | None (Sonication) | N/A | >98% Conv. |

| 4 | Cysteine | ω-Maleate PEO | None (UV) | N/A | >98% Conv. |

| Note: Diethyl fumarate, the trans-isomer of this compound, generally exhibits higher reactivity in thiol-Michael additions. |

Detailed Experimental Protocols

An understanding of the practical execution of these reactions is paramount for reproducibility and optimization.

General Experimental Workflow

The workflow for a typical Michael addition is a sequential process from setup to analysis.

Protocol 1: Asymmetric Michael Addition of Diethyl Malonate to Chalcone

This protocol details a nickel-catalyzed enantioselective addition of a carbon nucleophile.

-

Catalyst Preparation: In a dry flask under a nitrogen atmosphere, add NiCl₂ (13 mg, 0.1 mmol, 10 mol%) and (-)-Sparteine (0.024 mL, 0.1 mmol, 10 mol%) to dry Toluene (5 mL). Stir the mixture at room temperature for 6 hours.

-

Reaction Setup: To the catalyst mixture, add chalcone (0.208 g, 1.0 mmol, 1.0 eq) portion-wise. Continue stirring for an additional 30 minutes.

-

Addition of Nucleophile: Slowly add a solution of diethyl malonate (0.18 mL, 1.2 mmol, 1.2 eq) in dry Toluene (2 mL) to the reaction flask.

-

Reaction and Work-up: Stir the reaction at 25°C and monitor by TLC until the starting material is consumed (approx. 12 hours). Quench the reaction with dilute HCl and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (Silica gel, Pet. ether/EtOAc 90:10) to yield the final adduct.

Protocol 2: Catalyst-Free Aza-Michael Addition of an Amine

This protocol describes a solvent-free "green" addition of a nitrogen nucleophile.

-

Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol, 1.0 eq) and the desired primary or secondary amine (e.g., cyclohexylamine, 1.1 mmol, 1.1 eq).

-

Reaction: Stir the neat mixture at room temperature (e.g., 30-32°C).

-

Monitoring and Work-up: Monitor the reaction progress by TLC. For many simple amines, the reaction is complete within 1-4 hours. As the reaction is solvent- and catalyst-free, if the product is sufficiently pure, it can be used directly. Otherwise, dissolve the mixture in a suitable solvent like ethyl acetate and purify via a short column of silica gel to remove excess amine.

Protocol 3: Base-Catalyzed Thiol-Michael Addition

This protocol is a representative procedure for the addition of a sulfur nucleophile.

-

Reaction Setup: To a solution of this compound (1.0 mmol, 1.0 eq) in a suitable solvent like THF or acetonitrile (5 mL), add the thiol (e.g., thiophenol, 1.1 mmol, 1.1 eq).

-

Catalyst Addition: Add a catalytic amount of a base, such as triethylamine (TEA, 0.05 mmol, 5 mol%) or DBU, to the stirred solution.

-

Reaction and Work-up: Stir the reaction at room temperature. The reaction is often rapid and can be monitored by TLC or GC-MS. Upon completion, dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography if necessary.

Application in Drug Development: Glutathione Depletion and Oxidative Stress

Beyond its synthetic utility, this compound is a critical tool in biomedical research, particularly in studying cellular oxidative stress. DEM is a well-established depletor of intracellular glutathione (GSH), a critical tripeptide antioxidant.

The reaction is catalyzed by the enzyme Glutathione S-transferase (GST), which facilitates the nucleophilic attack of the thiol group of GSH onto the electrophilic double bond of DEM. This irreversible conjugation effectively removes GSH from the cellular antioxidant pool, inducing a state of oxidative stress.

This depletion triggers a cascade of cellular signaling events, most notably the activation of the Keap1-Nrf2 pathway, a master regulator of the antioxidant response.

By inducing a controlled state of oxidative stress, DEM allows researchers to:

-

Investigate the mechanisms of drug-induced toxicity.

-

Study the role of redox signaling in disease states like cancer and neurodegeneration.

-

Screen for novel antioxidant compounds that can counteract the effects of GSH depletion.

Conclusion

The Michael addition reaction of this compound is a robust and versatile transformation in organic synthesis. Its reactivity with a broad spectrum of carbon and heteroatom nucleophiles, combined with a wide range of catalytic options, makes it an indispensable tool for constructing complex molecular architectures. For professionals in drug development, DEM's utility extends beyond a synthetic building block; it serves as a vital chemical probe for elucidating the intricate cellular pathways that govern oxidative stress and cytoprotection. A thorough understanding of its chemical reactivity and biological interactions is therefore essential for both synthetic chemists and biomedical researchers aiming to innovate in their respective fields.

References

- 1. mdpi.com [mdpi.com]

- 2. Molecular Basis of the KEAP1-NRF2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential interactions of ethacrynic acid and this compound with glutathione S-transferases and their glutathione co-factor in the house fly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

The Biological Activities of Diethyl Maleate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl maleate (DEM) is a widely utilized chemical probe in biomedical research, primarily known for its ability to deplete intracellular glutathione (GSH). This property makes it an invaluable tool for investigating the roles of oxidative stress and redox signaling in a multitude of cellular processes. As an α,β-unsaturated carbonyl compound, DEM readily reacts with sulfhydryl groups, most notably the cysteine residue of GSH, leading to its depletion and a subsequent cascade of biological effects. This technical guide provides a comprehensive overview of the biological activities of DEM, focusing on its core mechanisms of action, impact on key signaling pathways, and the experimental methodologies used to assess its effects.

Core Mechanism of Action: Glutathione Depletion and Oxidative Stress

The primary and most well-characterized biological activity of this compound is the depletion of intracellular glutathione.[1] This occurs through a covalent conjugation reaction with the sulfhydryl group of the cysteine residue in the GSH molecule, a reaction often catalyzed by glutathione S-transferases (GSTs).

This depletion of the primary intracellular antioxidant disrupts the cellular redox balance, leading to a state of oxidative stress characterized by an accumulation of reactive oxygen species (ROS).[2] The consequences of this oxidative shift are far-reaching, impacting numerous cellular functions and signaling pathways.

Quantitative Data on Glutathione Depletion

The efficacy of DEM in depleting GSH has been quantified in various experimental models. The in vitro IC50 for GSH depletion is in the range of 0.1-0.5 mM.[1] In vivo studies have demonstrated significant GSH reduction in various tissues following DEM administration.

| Tissue | Species | Dose | Time | GSH Depletion (%) | Reference |

| Lung | Rat | 4.6 mmol/kg (i.p.) | 2 hours | 82% | [1] |

| Brain | Rat | 4.6 mmol/kg (i.p.) | 2 hours | 45% | [1] |

| Liver | Mouse Lymphoma L5178Y cells | 107.6 µg/mL | 4 hours | >95% | |

| Liver | Mouse Lymphoma L5178Y cells | 6.7 µg/mL | 4 hours | >50% |

Modulation of Key Signaling Pathways

The oxidative stress induced by DEM triggers a number of cellular signaling cascades, most notably the Nrf2-Keap1 and Mitogen-Activated Protein Kinase (MAPK) pathways.

The Nrf2-Keap1 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation.

DEM, as an electrophile, can directly modify cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction and inhibiting Nrf2 degradation. The stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the upregulation of a battery of antioxidant and cytoprotective genes.

Figure 1: this compound-induced activation of the Nrf2 signaling pathway.

Upregulation of Nrf2 Target Genes:

| Gene | Cell Line/Model | DEM Concentration | Fold Change | Reference |

| HO-1 | N9 murine microglia | 50, 100, 250 µM | Strongly upregulated | |

| Nqo1 | N9 murine microglia | 50, 100, 250 µM | Strongly upregulated | |

| Gclm | N9 murine microglia | 50, 100, 250 µM | Strongly upregulated | |

| Gclc | N9 murine microglia | 50, 100, 250 µM | Strongly upregulated | |

| G6PD | HepG2 cells | 1 mM | Elevated | |

| NQO1 | HepG2 cells | 1 mM | Elevated | |

| HMOX-1 | HepG2 cells | 1 mM | Elevated |

Mitogen-Activated Protein Kinase (MAPK) Pathway

DEM has been shown to activate all three major branches of the MAPK signaling pathway: extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. The activation of these pathways is a crucial cellular response to the oxidative stress induced by DEM.

Figure 2: Activation of MAPK signaling pathways by this compound.

Cellular Consequences of this compound Treatment

The biochemical changes induced by DEM culminate in a range of cellular responses, including cytotoxicity, apoptosis, and cell cycle arrest.

Cytotoxicity

DEM exhibits dose-dependent cytotoxicity in various cell types. This is often a consequence of overwhelming oxidative stress and the disruption of essential cellular processes.

| Cell Line | DEM Concentration | Effect | Reference |

| Transformed C3H10T1/2 and BALB/c 3T3 cells | 0.25 mM | Decreased cell viability to 75% | |

| Human colorectal carcinoma cells | Not specified | Cytotoxic |

Apoptosis

DEM is a known inducer of apoptosis, or programmed cell death. This process is mediated by the activation of pro-apoptotic signaling pathways and the modulation of apoptosis-related proteins such as the Bcl-2 family. Studies have shown that DEM treatment can lead to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, thereby shifting the Bax/Bcl-2 ratio in favor of apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biological activities of this compound.

Glutathione Depletion Assay

Principle: The most common method for measuring GSH levels is the enzymatic recycling assay, which utilizes glutathione reductase. The rate of color development from the reduction of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) is proportional to the GSH concentration. To measure oxidized glutathione (GSSG), a thiol-scavenging agent like N-ethylmaleimide (NEM) or 2-vinylpyridine is used to derivatize GSH before the assay.

Protocol:

-

Sample Preparation:

-

For cultured cells, wash cells with ice-cold PBS and lyse them in a buffer containing a deproteinizing agent (e.g., 5% sulfosalicylic acid).

-

For tissue samples, homogenize the tissue in a similar ice-cold lysis buffer.

-

Centrifuge the lysate to pellet the protein precipitate and collect the supernatant.

-

-

GSH Measurement:

-

Prepare a reaction mixture containing phosphate buffer, NADPH, and DTNB.

-

Add the sample supernatant to the reaction mixture.

-

Initiate the reaction by adding glutathione reductase.

-

Measure the absorbance at 412 nm over time using a microplate reader.

-

-

GSSG Measurement:

-

Treat a separate aliquot of the sample supernatant with a thiol-scavenging agent (e.g., 2-vinylpyridine) to block GSH.

-

Perform the enzymatic recycling assay as described for GSH. The measured absorbance will be proportional to the GSSG concentration.

-

-

Calculation:

-

Calculate GSH and GSSG concentrations based on a standard curve generated with known concentrations of GSH and GSSG.

-

Figure 3: Experimental workflow for the determination of GSH and GSSG levels.

Reactive Oxygen Species (ROS) Detection

Principle: The most widely used method for detecting intracellular ROS is the 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay. DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), and the fluorescence intensity is proportional to the amount of ROS.

Protocol:

-

Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.

-

DEM Treatment: Treat the cells with the desired concentrations of DEM for the appropriate time.

-

Probe Loading: Remove the treatment medium and wash the cells with a serum-free medium or PBS. Incubate the cells with a working solution of DCFH-DA (typically 5-10 µM) in a serum-free medium for 30-60 minutes at 37°C in the dark.

-

Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any extracellular probe.

-

Fluorescence Measurement: Add PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively. Alternatively, visualize and quantify the fluorescence using a fluorescence microscope.

Cell Viability (MTT) Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of DEM for the desired duration.

-

MTT Incubation: After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

Apoptosis (TUNEL) Assay

Principle: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs (e.g., biotin-dUTP or fluorescently labeled dUTP). The incorporated label can then be detected and quantified.

Protocol:

-

Cell/Tissue Preparation:

-

For cultured cells, grow and treat them on coverslips or in chamber slides.

-

For tissue sections, use paraffin-embedded or frozen sections.

-

-

Fixation and Permeabilization: Fix the samples with a cross-linking agent like paraformaldehyde, followed by permeabilization with a detergent (e.g., Triton X-100) to allow the TdT enzyme access to the nucleus.

-

TUNEL Reaction: Incubate the samples with a TUNEL reaction mixture containing TdT and labeled dUTPs for 1-2 hours at 37°C in a humidified chamber.

-

Detection:

-

If using biotin-dUTP, incubate with a streptavidin-conjugated fluorescent probe or an enzyme (like HRP) followed by a chromogenic substrate.

-

If using a fluorescently labeled dUTP, proceed directly to visualization.

-

-

Visualization and Quantification: Visualize the labeled cells using a fluorescence or light microscope. The percentage of TUNEL-positive cells can be quantified by counting the number of labeled nuclei relative to the total number of nuclei (often counterstained with a DNA dye like DAPI or Hoechst).

Conclusion

This compound is a powerful tool for studying the biological consequences of glutathione depletion and oxidative stress. Its ability to modulate key signaling pathways, including the Nrf2 and MAPK pathways, and induce cellular responses such as apoptosis, makes it a valuable compound for research in toxicology, cancer biology, and drug development. A thorough understanding of its mechanisms of action and the appropriate experimental methodologies to study its effects is crucial for its effective use in advancing our knowledge of redox biology and its implications in health and disease.

References

An In-depth Technical Guide to Diethyl Maleate (CAS Number: 141-05-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl maleate (DEM) is a versatile organic compound with the CAS number 141-05-9. It is the diethyl ester of maleic acid and finds extensive application as a chemical intermediate in various industries, including the manufacturing of polymers, coatings, and pharmaceuticals.[1][2][3] In the realm of biomedical research, DEM is a widely utilized tool for studying the cellular response to oxidative stress. Its primary mechanism of action involves the depletion of intracellular glutathione (GSH), a critical antioxidant.[4][5] This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, synthesis, key chemical reactions, and detailed experimental protocols for its use in research. It also elucidates the signaling pathways modulated by DEM and presents workflows for its application in drug development.

Physicochemical and Toxicological Properties

This compound is a colorless, transparent, oily liquid with a fruity odor. It is sparingly soluble in water but readily soluble in organic solvents such as ethanol and ether. Below is a summary of its key physicochemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 141-05-9 | |

| Molecular Formula | C₈H₁₂O₄ | |

| Molecular Weight | 172.18 g/mol | |

| Appearance | Colorless, transparent liquid | |

| Melting Point | -10 °C | |

| Boiling Point | 223-225 °C | |

| Density | 1.064 - 1.066 g/cm³ at 20-25 °C | |

| Flash Point | 93 °C | |

| Refractive Index | 1.4383 - 1.441 at 20-25 °C | |

| Vapor Pressure | 1 mmHg at 57.3 °C | |

| Water Solubility | Slightly soluble (1.4% in water at 30°C) |

Toxicology and Safety

This compound is considered a hazardous substance and should be handled with appropriate safety precautions. It is irritating to the eyes, respiratory system, and skin, and may cause sensitization upon skin contact. Ingestion may cause lung damage if aspirated. Long-term exposure can lead to skin dryness and cracking. A crucial toxicological aspect of DEM is its ability to rapidly conjugate with and deplete tissue stores of glutathione, which can lead to oxidative stress.

Synthesis and Chemical Reactions

Synthesis

The primary industrial synthesis of this compound involves the esterification of maleic acid or its anhydride with ethanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, or a solid acid catalyst like an acid zeolite.

Experimental Protocol: Synthesis of this compound

-

Reactant Setup: In a round-bottom flask equipped with a reflux condenser, a Dean-Stark trap, and a thermometer, combine maleic anhydride, absolute ethanol, a solid acid catalyst (e.g., acid zeolite), and a water entrainer (e.g., benzene or toluene). A typical molar ratio of maleic anhydride to ethanol is 1:2 or higher to drive the reaction towards the diester.

-

Reaction: Heat the mixture to reflux. Water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitoring: Continue the reaction until no more water is collected, which typically takes 25-30 minutes after the initial water evolution ceases.

-

Work-up: Cool the reaction mixture to room temperature. Separate the organic layer and wash it with water to remove any remaining acid and unreacted ethanol.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate). Purify the crude product by distillation, collecting the fraction boiling at 216-220 °C.

Key Chemical Reactions

This compound is a versatile reagent in organic synthesis, primarily due to its electrophilic carbon-carbon double bond.

-

Michael Addition: As a Michael acceptor, DEM readily reacts with nucleophiles, such as amines and thiols, in a conjugate addition reaction. This reaction is fundamental to its biological activity, where the thiol group of glutathione attacks the double bond.

-

Diels-Alder Reaction: this compound can act as a dienophile in Diels-Alder reactions, reacting with conjugated dienes to form cyclohexene derivatives.

Biological Activity and Signaling Pathways

The most significant biological effect of this compound is the depletion of intracellular glutathione (GSH). This occurs through a Michael addition reaction where the sulfhydryl group of GSH conjugates with the electron-deficient double bond of DEM, a reaction often catalyzed by glutathione S-transferases (GSTs).

Glutathione Depletion and Oxidative Stress

The depletion of GSH disrupts the cellular redox balance, leading to a state of oxidative stress. This is characterized by an accumulation of reactive oxygen species (ROS). This property makes DEM a valuable tool for studying the cellular mechanisms of oxidative stress and the protective roles of GSH.

Modulation of Signaling Pathways

The oxidative stress induced by DEM activates several cellular signaling pathways, most notably the Mitogen-Activated Protein Kinase (MAPK) and the Nrf2 pathways.

-

MAPK Pathway: DEM has been shown to activate all three major MAPK family members: ERK, JNK, and p38. This activation is a cellular response to the induced oxidative stress and can lead to various downstream effects, including apoptosis and cell cycle arrest.

-

Nrf2 Pathway: this compound is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. Electrophiles like DEM can modify cysteine residues on Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus and promotes the transcription of antioxidant and cytoprotective genes.

Experimental Protocols

In Vitro Glutathione Depletion

This protocol provides a general guideline for depleting glutathione in a cultured cell line, such as HepG2 human liver cancer cells.

-

Cell Culture: Culture HepG2 cells in the recommended medium and conditions until they reach 70-80% confluency.

-

DEM Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Dilute the stock solution in the cell culture medium to the desired final concentrations (e.g., 0.1-1 mM).

-

Treatment: Remove the existing medium from the cells and replace it with the DEM-containing medium. Incubate the cells for the desired period (e.g., 1-4 hours).

-

Cell Lysis: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using a suitable lysis buffer.

-

GSH Measurement: Determine the intracellular GSH concentration using a commercially available kit or by following a standard protocol, such as the Ellman's reagent-based assay.

Glutathione Measurement using Ellman's Reagent

This colorimetric assay is a common method for quantifying total glutathione.

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., 0.1 M sodium phosphate buffer with 1 mM EDTA, pH 7.5).

-

Ellman's Reagent (DTNB): Prepare a stock solution of 5,5'-dithiobis(2-nitrobenzoic acid) in the assay buffer.

-

Glutathione Reductase: Prepare a solution of glutathione reductase in the assay buffer.

-

NADPH: Prepare a solution of NADPH in the assay buffer.

-

-

Standard Curve: Prepare a series of known concentrations of GSH in the assay buffer to generate a standard curve.

-

Assay Procedure:

-

In a 96-well plate, add the cell lysate or GSH standards.

-

Add the assay buffer, Ellman's reagent, and glutathione reductase to each well.

-

Initiate the reaction by adding NADPH.

-

-

Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the glutathione concentration.

Experimental Workflow for Drug Development

This compound can be used to create a model of cellular oxidative stress to screen for potential protective effects of drug candidates.

Spectral Data

The following tables summarize the key spectral data for this compound.

Table 2: ¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.28 | s | 2H | =CH |

| 4.25 | q | 4H | -OCH₂- |

| 1.31 | t | 6H | -CH₃ |

s = singlet, q = quartet, t = triplet

Table 3: ¹³C NMR Spectral Data (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 165.2 | C=O |

| 129.8 | =CH |

| 61.1 | -OCH₂- |

| 14.1 | -CH₃ |

Table 4: FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| ~2980 | C-H stretch (alkyl) |

| ~1720 | C=O stretch (ester) |

| ~1640 | C=C stretch |

| ~1160 | C-O stretch |

Table 5: Mass Spectrometry Data

| m/z | Interpretation |

| 172 | [M]⁺ (Molecular Ion) |

| 127 | [M - OEt]⁺ |

| 99 | [M - CO₂Et]⁺ |

Conclusion